5-chloro-2-methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C20H21ClN2O3 and its molecular weight is 372.85. The purity is usually 95%.
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Scientific Research Applications
Dopamine Receptor Antagonism
- A study explored the role of a related benzamide compound, YM-09151-2, as a potent antagonist of dopamine (D2-type) receptors in the rat pituitary gland. This compound significantly increased serum prolactin concentrations at low doses, indicating its potential use in studying dopamine-related biological processes (Meltzer, Mikuni, Simonović, & Gudelsky, 1983).
Synthesis Research
- Another study focused on the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, which is relevant for the chemical manipulation and synthesis of compounds like the one (Calvez, Chiaroni, & Langlois, 1998).
Anti-Inflammatory and Analgesic Agents
- Research on novel benzodifuranyl and other related compounds derived from visnaginone and khellinone indicated their potential as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory activities. These findings are vital for developing new pharmacological agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Serotonin Receptor Agonism
- The design and synthesis of benzamide derivatives as serotonin 4 receptor agonists were examined in one study. This research is crucial for understanding the gastrointestinal motility effects of these compounds (Sonda et al., 2003).
Antimicrobial and Antioxidant Activities
- A study on a new benzamide isolated from endophytic Streptomyces sp. YIM 67086 revealed its antimicrobial and antioxidant properties, demonstrating the potential of similar benzamide compounds in treating infections and oxidative stress-related conditions (Yang et al., 2015).
Anticancer Properties
- Research on benzimidazole derivatives hinted at their potential use in anticancer treatments. Such studies are critical for developing new therapeutic agents targeting various cancer types (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Neuroleptic Activity
- Benzamides like YM-09151-2 have been investigated for their neuroleptic activity. The correlation between their structure and activity was found to be significant, indicating their potential use in treating psychosis (Iwanami et al., 1981).
Antihyperglycemic Agents
- A series of benzamide derivatives were identified as potential antidiabetic agents, highlighting the therapeutic applications of such compounds in treating diabetes mellitus (Nomura et al., 1999).
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been shown to interact with various biochemical pathways, suggesting that this compound may have a broad range of biological effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Its metabolism and excretion would likely depend on the specific enzymes present in the liver and kidneys .
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown. Based on its chemical structure, it may have a variety of effects, including modulation of enzyme activity, alteration of cell signaling pathways, and potential therapeutic effects .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by a variety of environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the specific cell types in which the compound is present .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-13-6-8-15(12-17(13)23-10-4-3-5-19(23)24)22-20(25)16-11-14(21)7-9-18(16)26-2/h6-9,11-12H,3-5,10H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZLETMQQIZMTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.